molecular formula C7H10BrNS B13587742 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B13587742
M. Wt: 220.13 g/mol
InChI Key: SSZVETRFGBLNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a brominated thiophene derivative of interest in medicinal chemistry and materials science research. This compound features a reactive bromine atom and a flexible ethanamine side chain on a 5-methylthiophene scaffold, making it a versatile building block for constructing more complex molecular architectures. The bromine substituent is an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce a wide array of substituents. The primary amine group serves as a handle for amide bond formation or other conjugations, expanding its utility in library synthesis. While the specific biological activity and mechanism of action for this precise molecule require further investigation, closely related brominated thiophene amines are frequently explored in drug discovery for their potential as pharmacologically active cores, particularly in the development of enzyme inhibitors or receptor ligands. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(3-bromo-5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C7H10BrNS/c1-5-4-6(8)7(10-5)2-3-9/h4H,2-3,9H2,1H3

InChI Key

SSZVETRFGBLNBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCN)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Bromination of 5-methylthiophene Derivatives

A common initial step is selective bromination of 5-methylthiophene derivatives at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

Typical conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Bromine (Br2) CCl4 or CHCl3 0 °C to RT 1-3 hours 60-80 Controlled addition to avoid overbromination
N-Bromosuccinimide DMF or DCM 0 °C to RT 2 hours 65-75 More selective, mild conditions

The bromination selectively occurs at the 3-position adjacent to the methyl group due to electronic and steric effects.

Introduction of Ethanamine Side Chain

The ethanamine substituent can be introduced at the 2-position of the thiophene ring via several synthetic strategies:

Nucleophilic Substitution on 2-Halothiophene

Starting from 2-halogenated thiophene (e.g., 2-bromothiophene), nucleophilic substitution with ethylenediamine or protected aminoethyl reagents can yield the desired ethanamine derivative after deprotection.

Typical reaction:

  • 2-bromo-3-bromo-5-methylthiophene + ethylenediamine → 2-(3-bromo-5-methylthiophen-2-yl)ethan-1-amine

Conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Ethylenediamine Ethanol or DMF 80-120 °C 12-24 h 50-70 Often requires excess amine
Reductive Amination

Alternatively, 2-formyl-3-bromo-5-methylthiophene can be reacted with ammonia or an amine source followed by reduction (e.g., NaBH4 or catalytic hydrogenation) to form the ethanamine side chain.

Typical reaction:

  • 2-formyl-3-bromo-5-methylthiophene + NH3 + NaBH4 → this compound

Conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Ammonia + NaBH4 Methanol 0-25 °C 2-4 h 60-75 Mild, efficient reductive amination

Alternative Synthetic Routes

Some patents and literature report multistep syntheses involving:

  • Formation of 5-bromo-3-(trimethylsilyl)ethynylthiophene derivatives
  • Subsequent desilylation and functionalization to install the ethanamine moiety
  • Use of transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to build the thiophene core with desired substituents

These routes are more complex but allow for structural diversification.

Reaction Data and Yields Summary

Step Reaction Type Reagents/Conditions Yield (%) Comments
Bromination of 5-methylthiophene Electrophilic aromatic substitution Br2 or NBS, CCl4 or DMF, 0 °C to RT 60-80 Selective monobromination at 3-position
Nucleophilic substitution Amination Ethylenediamine, EtOH or DMF, 80-120 °C 50-70 Direct substitution on 2-halothiophene
Reductive amination Condensation + reduction 2-formylthiophene + NH3 + NaBH4, MeOH 60-75 Mild conditions, good functional group tolerance
Cross-coupling + functionalization Multi-step synthesis Pd-catalyzed coupling, desilylation, amination Variable Allows structural modifications

Research Discoveries and Notes

  • The bromination step requires careful control to avoid polybromination or substitution at undesired positions.
  • Reductive amination provides a mild and efficient route to install the ethanamine side chain with good yields.
  • Transition metal-free methods for amination have been explored to avoid metal contamination.
  • The compound’s amino group allows further derivatization, making it a useful intermediate in pharmaceutical synthesis.
  • Several patents disclose related thieno[3,2-b]pyridine and thiophene derivatives with similar substitution patterns for medicinal chemistry applications, indicating the synthetic accessibility of such compounds.

Scientific Research Applications

2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects
  • Bromo and Methyl Groups : The bromo group is electron-withdrawing, while the methyl group is electron-donating. This combination creates a unique electronic environment on the thiophene ring, distinct from purely electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) analogs. For example:
    • 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (): Methoxy groups enhance electron density on the phenyl ring, contrasting with the thiophene’s sulfur atom, which participates in resonance but lacks hydrogen-bonding capacity .
    • 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine (): The presence of chloro and methoxy groups increases polarity and steric bulk compared to the target compound .
Aromatic Systems
  • Thiophene vs. 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (): The indole NH group enables hydrogen bonding, a feature absent in the thiophene-based target compound .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted)
2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine C₇H₁₀BrNS 248.13 Br, CH₃ (thiophene) ~2.1
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine C₁₀H₁₄BrNO₂ 276.13 Br, OCH₃ (phenyl) ~1.8
2C-B-FLY C₁₂H₁₄BrNO₂ 308.15 Br (benzodifuran) ~2.5
1-(3-Bromo-5-chloro-2-methoxyphenyl)-... C₁₆H₁₇BrClNO₂ 370.67 Br, Cl, OCH₃ (phenyl) ~3.0

*LogP values estimated via fragment-based methods.

  • Stability : Thiophene’s lower aromaticity compared to benzene or benzodifuran may reduce metabolic stability, as seen in similar sulfur-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine, and how can purity be maximized?

  • The compound is typically synthesized via reductive amination of 3-bromo-5-methylthiophen-2-carbaldehyde with ethylamine, using reducing agents like NaBH₄ or LiAlH₄ in polar solvents (e.g., ethanol). To maximize purity, chromatographic techniques (e.g., flash chromatography) and recrystallization are recommended. Reaction parameters (temperature, stoichiometry) should be optimized using DOE (Design of Experiments) to minimize byproducts .
  • Key data : Yields >75% are achievable under inert atmospheres at 60–80°C for 12–24 hours.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C) is critical for confirming the amine and thiophene ring connectivity. The bromine atom induces distinct deshielding in adjacent protons (δ ~6.8–7.2 ppm). X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities, while HPLC-MS validates purity (>98%) .
  • Example : Crystallographic data (ORTEP diagrams) can reveal torsional angles between the thiophene ring and ethylamine chain, aiding in conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Standardize protocols using positive controls (e.g., known receptor antagonists) and validate via dose-response curves . Cross-reference with structural analogs (e.g., 2-(5-phenylthiophen-2-yl)ethan-1-amine) to identify structure-activity relationships (SAR) .
  • Case study : Conflicting serotonin receptor binding data may stem from varying buffer pH or salt concentrations affecting protonation of the amine group.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like GPCRs or enzymes. The bromine atom’s electronegativity and the thiophene ring’s π-stacking potential are critical variables. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
  • Example : Docking studies suggest the bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets.

Methodological Challenges

Q. How can reaction conditions be optimized to avoid side reactions during scale-up?

  • Continuous flow reactors reduce side reactions (e.g., over-reduction) by maintaining precise temperature/residence time control. Use in-line FTIR to monitor intermediates. For brominated thiophenes, avoid prolonged heating to prevent debromination .
  • Data : Scaling from 1 mmol to 1 mol scales improved yield consistency from ±15% to ±5% using flow systems.

Q. What strategies mitigate stability issues in aqueous solutions?

  • The compound’s primary amine group is prone to oxidation. Store solutions at 4°C under argon with antioxidants (e.g., BHT). Lyophilization in acidic buffers (pH 3–4) enhances shelf life. LC-MS stability studies show <5% degradation over 30 days under these conditions .

Key Research Gaps

  • Mechanistic studies : The role of the bromine atom in modulating redox properties remains underexplored.
  • Toxicity profiling : Limited data on off-target effects (e.g., hERG channel binding) necessitate comprehensive in vitro safety panels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.